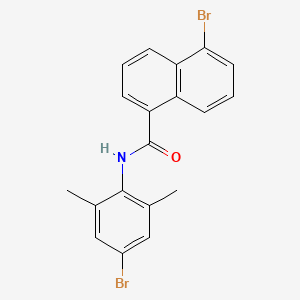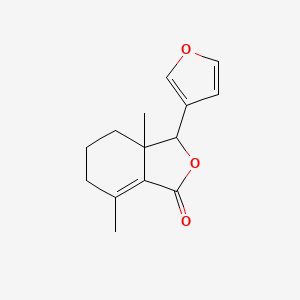
N,N'-bis(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with two 2,4-dichlorophenyl groups and two carboxamide groups, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Groups:
Formation of Carboxamide Groups: The carboxamide groups can be introduced by reacting the substituted pyrazole with an appropriate amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carboxamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines resulting from the reduction of carboxamide groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
科学研究应用
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a precursor for other complex organic molecules.
作用机制
The mechanism of action of N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-(PYRIDINE-3-CARBONYL)-1H-1,2,4-TRIAZOLE-3,5-DIAMINE: This compound shares a similar structure but with a triazole ring instead of a pyrazole ring.
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-(ETHANESULFONYL)-1H-1,2,4-TRIAZOLE-3,5-DIAMINE: Another similar compound with an ethanesulfonyl group instead of carboxamide groups.
Uniqueness
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of carboxamide groups, which confer distinct chemical and biological properties. Its pyrazole ring structure also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
属性
分子式 |
C18H12Cl4N4O2 |
|---|---|
分子量 |
458.1 g/mol |
IUPAC 名称 |
3-N,5-N-bis(2,4-dichlorophenyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C18H12Cl4N4O2/c1-26-16(18(28)24-14-5-3-10(20)7-12(14)22)8-15(25-26)17(27)23-13-4-2-9(19)6-11(13)21/h2-8H,1H3,(H,23,27)(H,24,28) |
InChI 键 |
DFRXRAIBEJDLAQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)


![3-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12463577.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12463580.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
![2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12463582.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463586.png)
![N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463593.png)

